

ISTH0036: A Novel Antifibrotic Approach for Neovascular Age-Related Macular Degeneration

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Compound of Interest

Compound Name: ISTH0036

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A comparative analysis of **ISTH0036** versus standard-of-care anti-VEGF therapies, focusing on the validation of its antifibrotic effects in neovascular age-related macular degeneration (nAMD).

Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly. The current standard of care involves intravitreal injections of anti-vascular endothelial growth factor (anti-VEGF) agents, which are effective in reducing vascular leakage and preserving vision. However, a significant unmet need remains in addressing the fibrotic scarring that often develops in nAMD, leading to irreversible vision loss. **ISTH0036**, a novel antisense oligonucleotide, is being investigated as a first-in-class antifibrotic agent that directly targets the underlying fibrotic processes. This guide provides a comprehensive comparison of **ISTH0036** with current anti-VEGF therapies, supported by experimental data.

Mechanism of Action: A New Paradigm in nAMD Treatment

Standard anti-VEGF therapies, such as ranibizumab, aflibercept, and bevacizumab, function by inhibiting the VEGF-A protein, a key driver of angiogenesis and vascular permeability.[1][2] While effective in controlling the exudative aspects of nAMD, these therapies do not directly target the fibrotic pathways that contribute to scar formation.[3]

ISTH0036 operates on a distinct and targeted mechanism. It is a locked nucleic acid-modified antisense oligonucleotide designed to selectively bind to and promote the degradation of the

messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[4][5][6] TGF-β2 is a key cytokine that is upregulated in nAMD and plays a pivotal role in stimulating the production of extracellular matrix proteins, leading to the development of subretinal fibrosis.[4][7][8] By suppressing the production of TGF-β2, **ISTH0036** aims to directly inhibit the fibrotic cascade, a crucial aspect of the disease that is not addressed by current treatments.[8][9][10]

Comparative Efficacy: Antifibrotic and Visual Outcomes

The Phase 2 BETTER trial provides the primary clinical evidence for the antifibrotic efficacy of **ISTH0036** in nAMD. The data from this trial, alongside representative data from pivotal trials of anti-VEGF therapies, are summarized below for comparison.

Table 1: Comparison of Antifibrotic and Anatomical Outcomes

Outcome Measure	ISTH0036 (BETTER Trial)	Standard of Care (Anti-VEGF)
Change in Hyperreflective Material (HRM) Volume (Fibrosis)	70% reduction in ISTH0036-treated eyes[4][11]	75% increase in fellow eyes receiving standard of care[4][11]
Mean Change in Central Retinal Thickness (CRT)	Reduction from 330µm to 290µm[9]	Variable, with reductions of approximately 104µm to 182µm reported in various studies[11][12]

Table 2: Comparison of Visual Acuity Outcomes

Outcome Measure	ISTH0036 (BETTER Trial)	Standard of Care (Anti-VEGF)
Mean Change in Best-Corrected Visual Acuity (BCVA)	Stabilization of BCVA (64 ETDRS letters at baseline and end of study)[9]	Mean improvement of +3.1 to +8.4 ETDRS letters at 1 year in treatment-naïve patients[4][6]

The most striking finding from the BETTER trial is the significant reduction in HRM volume, a key biomarker for fibrosis, in eyes treated with **ISTH0036**. This contrasts sharply with the progression of fibrosis observed in the fellow eyes receiving standard anti-VEGF therapy. While anti-VEGF agents demonstrate robust effects on reducing CRT and improving or maintaining BCVA, their impact on the underlying fibrotic process is limited. **ISTH0036**'s ability to stabilize vision while actively reducing fibrotic tissue represents a significant potential advancement in the long-term management of nAMD.

Experimental Protocols

ISTH0036: The BETTER Trial (Phase 2)

- Study Design: An international, multicenter, open-label Phase 2 study.[\[9\]](#)
- Patient Population: The trial enrolled 43 patients with nAMD, including both treatment-naïve individuals and those who had been previously treated with anti-VEGF therapy but had inactive disease.[\[9\]](#)[\[11\]](#)
- Intervention: Patients received intravitreal injections of **ISTH0036** every 8 weeks (Q8W).[\[11\]](#)
- Duration: The follow-up period for the study was 9 months.[\[11\]](#)
- Primary and Secondary Outcome Measures: Key endpoints included Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), and the volume of hyperreflective material (HRM) consistent with fibrosis, which was assessed volumetrically.[\[11\]](#)

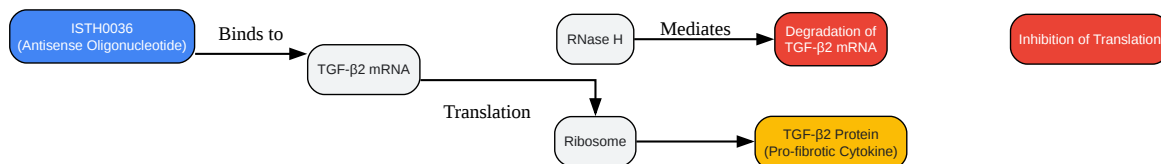
Standard of Care: Representative Anti-VEGF Trials (e.g., MARINA, ANCHOR, VIEW 1 & 2)

- Study Design: Typically, these are multicenter, randomized, double-masked, controlled clinical trials.
- Patient Population: Generally, these trials enroll treatment-naïve patients with nAMD.
- Intervention: Patients receive intravitreal injections of anti-VEGF agents (e.g., ranibizumab, aflibercept) at varying dosing intervals (e.g., monthly or every 8 weeks after a loading phase).

- Duration: Primary endpoints are often assessed at 1 and 2 years.
- Primary and Secondary Outcome Measures: The primary efficacy endpoint is typically the mean change in BCVA from baseline. Secondary endpoints often include the proportion of patients losing fewer than 15 letters of vision and changes in CRT.

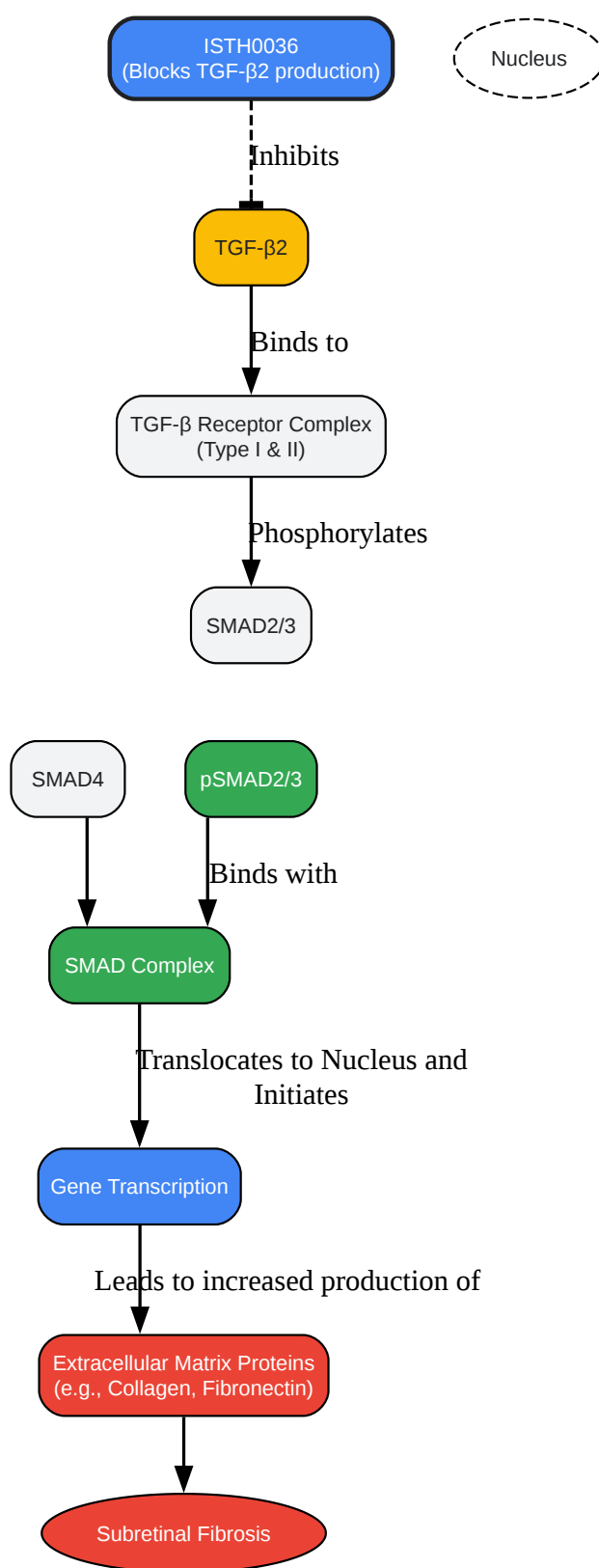
Visualizing the Mechanism of Action

To better understand the distinct therapeutic targets of **ISTH0036** and anti-VEGF agents, the following diagrams illustrate the relevant signaling pathways.



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Caption: Mechanism of action of **ISTH0036**.



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Caption: TGF-β2 signaling pathway in ocular fibrosis.

Conclusion

ISTH0036 represents a promising and novel therapeutic strategy for nAMD by directly targeting the pro-fibrotic cytokine TGF- β 2. The results from the Phase 2 BETTER trial demonstrate its potential as a first-in-class antifibrotic agent, showing a significant reduction in fibrotic tissue, a key aspect of nAMD pathology not adequately addressed by current anti-VEGF therapies. While anti-VEGF treatments remain the cornerstone for managing the exudative components of nAMD and improving visual acuity, the antifibrotic effects of **ISTH0036** could offer a complementary and much-needed approach to preserving long-term vision by mitigating the detrimental effects of subretinal fibrosis. Further investigation in larger, controlled clinical trials is warranted to fully elucidate the long-term safety and efficacy of **ISTH0036** and its role in the future treatment landscape of nAMD.

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